2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide
Description
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a nitrophenyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(13(9-10)18(20)21)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZOMWZXLEUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide typically involves the acylation of 4-methyl-2-nitroaniline with chloroacetyl chloride, followed by the reaction with phenylacetic acid. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves using readily available raw materials and optimizing reaction conditions to minimize by-products and waste. The industrial process may also include steps for purification, such as recrystallization or chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 2-chloro-N-(4-methyl-2-aminophenyl)-2-phenylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound serves as an intermediate in the synthesis of pharmaceutical agents with potential antimicrobial and anticancer activities. Its structural characteristics allow it to interact with biological targets effectively.
- Mechanism of Action : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenylacetamide moiety contributes to binding affinity to specific enzymes or receptors, modulating their activity.
Table 1: Antimicrobial and Anticancer Activity
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Potential cytotoxic effects on cancer cell lines | |
| Mechanism | Bioreduction leading to reactive intermediates |
Materials Science
Development of New Materials
In materials science, 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is explored for its potential use in creating new materials, such as polymers or coatings. Its unique chemical structure offers opportunities for tailoring material properties for specific applications.
Biological Studies
Research on Biological Activity
The compound has been utilized in various biological studies to assess its activity and potential therapeutic applications. Research indicates that it may exhibit significant biological activity due to its structural features.
A study examined the biological activities of related compounds, highlighting their effectiveness against common pathogens and cancer cell lines. The findings suggest that structural modifications can enhance the efficacy of these compounds in therapeutic contexts.
- Antimicrobial Efficacy : Related compounds showed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
- Cytotoxicity : Investigations revealed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for development into anticancer agents .
Summary of Research Findings
The following table summarizes key findings from research studies involving this compound:
Table 2: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenylacetamide moiety may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- 2-chloro-N-(4-methyl-2-nitrophenyl)-4-nitrobenzamide
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a nitrophenyl and a phenylacetamide moiety, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including antimicrobial, anticancer, and enzyme inhibition activities.
Synthesis
The synthesis of this compound typically involves the acylation of an appropriate amine with chloroacetyl chloride or similar reagents. The resulting compound can be purified through recrystallization or chromatography techniques. The chemical structure is characterized by the presence of a chloro group, a nitro group, and a phenylacetamide backbone.
Antimicrobial Activity
Research has shown that derivatives of phenylacetamides exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, 2-chloro derivatives displayed moderate to potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The introduction of electron-withdrawing groups like nitro enhances this activity, indicating a potential for developing new antitubercular agents.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimycobacterial |
| Other derivatives | 4-64 | Antimycobacterial |
Anticancer Activity
The anticancer potential of similar phenylacetamide derivatives has been explored through various assays. For instance, certain compounds demonstrated no significant inhibitory effects against multiple tumor cell lines, suggesting a selective activity profile that could be optimized for therapeutic use .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been assessed. For example, in studies focusing on α-glucosidase inhibition, structural modifications significantly impacted the inhibitory potency. The introduction of a methyl group or other substitutions on the phenyl ring was found to enhance activity .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | α-glucosidase |
| Other derivatives | Varies | α-glucosidase |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the phenyl ring are crucial for biological activity. For example, the introduction of a 4-nitro group significantly increased inhibitory effects against targeted enzymes compared to unsubstituted analogs .
Case Studies
- Antitubercular Activity : A series of phenylacetamides were synthesized and tested against M. tuberculosis. The most potent compound showed an MIC of 4 μg/mL, indicating that structural modifications can lead to enhanced antitubercular properties.
- Enzyme Inhibition : Another study focused on α-glucosidase inhibitors derived from phenylacetamides showed that specific substitutions could double the inhibitory activity compared to baseline compounds .
Q & A
Q. How can solvent effects on solubility and reactivity be systematically studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
